2-Fluoro-5-hydroxy-4-nitrobenzoic acid
Description
Structural Context within Halogenated and Substituted Aromatic Carboxylic Acids
2-Fluoro-5-hydroxy-4-nitrobenzoic acid belongs to the broad class of halogenated and substituted aromatic carboxylic acids. The presence of a fluorine atom, a hydroxyl group, and a nitro group on the benzoic acid framework creates a molecule with distinct electronic and steric properties. The fluorine atom, being the most electronegative element, and the nitro group are strong electron-withdrawing groups, which influence the acidity of the carboxylic acid and the reactivity of the aromatic ring. The hydroxyl group, on the other hand, is an electron-donating group.
This particular arrangement of substituents makes the compound an interesting subject for studying intramolecular interactions, such as hydrogen bonding, and their effect on the molecule's conformation and reactivity. Research on related compounds, like 2-fluoro-4-hydroxybenzoic acid, has shown that the interplay between different functional groups can lead to the existence of multiple conformers, which can be selectively manipulated, for instance, by laser irradiation in matrix isolation studies. mdpi.com
Significance as a Multifunctional Chemical Scaffold in Synthetic Organic Chemistry
The true potential of this compound lies in its role as a multifunctional chemical scaffold. The three distinct functional groups—carboxylic acid, hydroxyl, and nitro—along with the fluorine atom, provide multiple reaction sites for synthetic transformations. The carboxylic acid can undergo esterification or amidation, the hydroxyl group can be alkylated or acylated, and the nitro group can be reduced to an amine, which can then participate in a wide array of further reactions.
The fluorine atom is a particularly important feature. The carbon-fluorine bond is very strong, and the introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. In medicinal chemistry, for example, fluorine substitution is a common strategy to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
The synthetic utility of similarly structured compounds is well-documented. For instance, 2-fluoro-5-nitrobenzoic acid is used in the synthesis of polycyclic heterocycles and fluorescent probes. ossila.comchemicalbook.com It participates in nucleophilic aromatic substitution (SNAr) reactions where the fluorine atom is displaced by a nucleophile. chemicalbook.comsigmaaldrich.com Given these precedents, this compound is poised to be a versatile starting material for the construction of complex molecular architectures.
Current Research Landscape and Emerging Applications in Advanced Chemical Sciences
While specific research on this compound is not yet widespread, the research landscape of its structural relatives points towards several potential areas of application. Halogenated nitrobenzoic acids are key intermediates in the synthesis of pharmaceuticals and agrochemicals. For example, 2-chloro-4-fluoro-5-nitrobenzoic acid is an intermediate in the synthesis of the antifungal agent albaconazole. innospk.com
The combination of a fluorescent-reporting group and a reactive site in similar molecules has led to their use in the development of chemical sensors. For instance, derivatives of 2-fluoro-5-nitrobenzoic acid have been employed to create fluorescent probes for detecting biologically relevant nucleophiles like hydrazine (B178648). ossila.comguidechem.com
Furthermore, the presence of multiple functional groups makes this compound a candidate for the synthesis of novel materials. Substituted benzoic acids are used in the design of liquid crystals and functional polymers. ossila.com The specific substitution pattern of this compound could lead to materials with unique optical or electronic properties. As the demand for sophisticated chemical entities grows across various sectors, the exploration of this compound's synthetic potential is expected to increase.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1565323-14-9 |
| Molecular Formula | C₇H₄FNO₅ |
| Molecular Weight | 201.11 g/mol |
Data sourced from available supplier information. clearsynth.com
Related Chemical Compounds
| Compound Name | CAS Number | Molecular Formula | Key Applications/Research Areas |
| 2-Fluoro-5-nitrobenzoic acid | 7304-32-7 | C₇H₄FNO₄ | Synthesis of heterocycles, fluorescent probes. ossila.comchemicalbook.comsigmaaldrich.com |
| 2-Fluoro-4-nitrobenzoic acid | 403-24-7 | C₇H₄FNO₄ | Intermediate in organic synthesis, precursor for pharmaceuticals and agrochemicals. |
| 2-Fluoro-4-hydroxybenzoic acid | 65145-13-3 | C₇H₅FO₃ | Synthesis of liquid crystals, cancer immunotherapy research. ossila.com |
| 2-Chloro-4-fluoro-5-nitrobenzoic acid | 114776-15-7 | C₇H₃ClFNO₄ | Intermediate for the antifungal agent albaconazole. innospk.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H4FNO5 |
|---|---|
Molecular Weight |
201.11 g/mol |
IUPAC Name |
2-fluoro-5-hydroxy-4-nitrobenzoic acid |
InChI |
InChI=1S/C7H4FNO5/c8-4-2-5(9(13)14)6(10)1-3(4)7(11)12/h1-2,10H,(H,11,12) |
InChI Key |
HWEOLANUQJPQKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1O)[N+](=O)[O-])F)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for the Elaboration of 2 Fluoro 5 Hydroxy 4 Nitrobenzoic Acid
Established Synthetic Pathways and Precursor Chemistry
Established synthetic routes to highly substituted benzoic acids typically involve the sequential introduction of functional groups onto a simpler aromatic precursor. The success of such a synthesis hinges on the directing effects of the substituents already present on the ring.
Regioselective Nitration in Aromatic Systems
The introduction of a nitro group onto an aromatic ring is a cornerstone of organic synthesis, typically achieved through electrophilic aromatic substitution using a mixture of nitric and sulfuric acid. The regiochemical outcome of this reaction is governed by the electronic properties of the substituents on the aromatic precursor.
A plausible precursor for the synthesis of 2-fluoro-5-hydroxy-4-nitrobenzoic acid is 2-fluoro-5-hydroxybenzoic acid. The directing effects of the substituents in this precursor would be as follows:
Hydroxyl group (-OH): A strongly activating, ortho-, para-director.
Carboxylic acid group (-COOH): A deactivating, meta-director.
Fluorine atom (-F): A deactivating, ortho-, para-director.
In the nitration of 2-fluoro-5-hydroxybenzoic acid, the powerful activating and ortho-, para-directing effect of the hydroxyl group at position 5 would be expected to dominate. This would direct the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it, which are positions 4 and 6 (and 2, though this is already substituted). The carboxylic acid at position 1 would direct the nitro group to position 5 (already occupied) and 3. The fluorine at position 2 would direct to positions 3 and 5.
Considering these competing influences, the position most activated and sterically accessible for nitration would be position 4, which is ortho to the strongly activating hydroxyl group. Therefore, the nitration of 2-fluoro-5-hydroxybenzoic acid is a theoretically viable route to the target compound.
Table 1: Regiochemical Directing Effects of Substituents in the Nitration of 2-Fluoro-5-hydroxybenzoic Acid
| Substituent |
Hydroxylation and Fluorination Strategies
The synthesis of the target compound could also be approached by introducing the hydroxyl or fluoro group at a later stage. For instance, the hydroxylation of a precursor like 2-fluoro-4-nitrobenzoic acid would be a potential step. However, the direct hydroxylation of aromatic rings is often challenging and can lack regioselectivity.
Fluorination strategies often involve nucleophilic aromatic substitution (SₙAr) on an activated aromatic ring or diazotization-fluorination sequences (Balz-Schiemann reaction). For example, starting from a suitably substituted aminobenzoic acid, the amino group could be converted to a diazonium salt and subsequently displaced by fluoride (B91410).
Carboxylation Reactions for Benzoic Acid Formation
A highly promising and established method for the synthesis of hydroxybenzoic acids is the Kolbe-Schmitt reaction. researchgate.netbldpharm.comchemicalbook.comsynquestlabs.comajrconline.org This reaction involves the carboxylation of a phenoxide ion with carbon dioxide under pressure and temperature. researchgate.net
A plausible synthetic route to this compound would, therefore, be the carboxylation of 4-fluoro-2-nitrophenol (B1295195). The strong activating effect of the hydroxyl group in the corresponding phenoxide would direct the carboxylation to the position ortho to it, which is position 5.
The proposed reaction is as follows:
Phenoxide formation: 4-fluoro-2-nitrophenol is treated with a strong base, such as sodium hydroxide, to form the sodium phenoxide.
Carboxylation: The sodium phenoxide is then reacted with carbon dioxide under elevated temperature and pressure.
Acidification: The resulting carboxylate salt is acidified to yield the final product, this compound.
This approach has the advantage of building the carboxylic acid functionality onto a precursor where the other substituents are already in place.
Modern and Advanced Synthetic Techniques and Reaction Condition Optimization
Modern synthetic methodologies offer significant advantages in terms of reaction efficiency, safety, and scalability.
Microwave-Assisted Synthesis of Fluorinated Benzoic Acids
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. researchgate.netmdpi.comrasayanjournal.co.inijprdjournal.combldpharm.com The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. bldpharm.com
In the context of synthesizing this compound, microwave heating could be applied to several steps:
Nitration: Microwave-assisted nitration of phenolic compounds has been reported to be rapid and efficient, often using milder nitrating agents than the traditional mixed acid system. rsc.org For instance, the nitration of 2-fluoro-5-hydroxybenzoic acid could potentially be achieved in minutes under microwave irradiation.
Carboxylation: While the Kolbe-Schmitt reaction is typically performed under high pressure in an autoclave, microwave-assisted carboxylation could potentially offer a more energy-efficient and faster alternative.
Esterification/Amidation: If further derivatization of the carboxylic acid is required, microwave-assisted esterification or amidation reactions are well-established and highly efficient procedures. rasayanjournal.co.in
Table 2: Potential Applications of Microwave-Assisted Synthesis
| Reaction Step |
Continuous Flow Synthesis Approaches for Aromatic Compounds
Continuous flow chemistry has gained significant traction in both academic and industrial settings due to its inherent advantages in safety, scalability, and process control. nih.govacs.orgrsc.orgresearchgate.netchemicalbook.com In a flow reactor, reagents are continuously pumped through a heated and pressurized tube or a microreactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time.
For the synthesis of this compound, continuous flow technology could be particularly beneficial for the nitration step, which is often highly exothermic and can be hazardous in large-scale batch reactors.
Key advantages of continuous flow nitration include:
Enhanced Safety: The small reaction volume within the reactor at any given time minimizes the risk of thermal runaway.
Improved Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for efficient heat dissipation.
Precise Control: Temperature, pressure, and stoichiometry can be precisely controlled, leading to improved selectivity and reproducibility.
Scalability: Production can be easily scaled up by running the reactor for longer periods or by using multiple reactors in parallel.
The synthesis of nitroaromatic compounds has been successfully demonstrated in continuous flow systems, often with significantly improved safety profiles and yields compared to batch processes. mdpi.com This approach would be highly suitable for the nitration of a fluorinated hydroxybenzoic acid precursor.
Catalytic Methods for Functional Group Transformations
The synthesis of complex aromatic compounds such as this compound relies heavily on the precise introduction and modification of functional groups. Catalytic methods are paramount in modern organic synthesis as they offer milder reaction conditions, higher selectivity, and improved efficiency compared to stoichiometric approaches. acs.orgrroij.com Key transformations in the synthesis of the target molecule include nitration, fluorination, and oxidation/carboxylation, where catalysis plays a pivotal role.
Catalytic Nitration: Traditional nitration methods often employ a hazardous mixture of concentrated nitric and sulfuric acids, leading to significant waste and potential side reactions. nih.gov Modern approaches focus on catalytic systems that enhance safety and selectivity. Solid acid catalysts, such as zeolites (e.g., H-beta) and supported metal oxides (e.g., MoO₃/SiO₂, Fe/Mo/SiO₂), have been successfully used for the regioselective nitration of aromatic compounds, including fluorotoluenes. rsc.org These catalysts function by activating the substrate or the nitrating agent (often 70% nitric acid) under milder conditions, thereby reducing the need for strong, corrosive acids and simplifying workup procedures. rsc.org For instance, the nitration of 2-fluorotoluene (B1218778) at 90°C using an H-beta catalyst shows high selectivity for the para-nitro product. rsc.org Other research has demonstrated the feasibility of using dilute aqueous nitric acid without any co-catalyst for the nitration of aromatics, a process that boasts high atom economy with water as the only byproduct. nih.gov Furthermore, lanthanide triflates, such as europium triflate, have been developed as practical catalysts for nitration directly using commercial nitric acid. nih.gov
Representative Catalytic Systems for Aromatic Nitration
| Catalyst System | Substrate Type | Key Advantages | Reference |
|---|---|---|---|
| Solid Acids (e.g., H-beta, MoO₃/SiO₂) | Fluorotoluenes | High regioselectivity, catalyst recyclability, milder conditions. | rsc.org |
| Aqueous Nitric Acid (Self-Catalyzed) | Aromatics | Eliminates co-acid, high atom economy, environmentally benign. | nih.gov |
| Europium Triflate | Alcohols (to nitroesters) | Uses commercial nitric acid, operationally simple, scalable. | nih.gov |
Catalytic Fluorination: The introduction of a fluorine atom can be achieved through various catalytic methods, which are often greener alternatives to traditional approaches like the Balz-Schiemann reaction. dovepress.com One strategy involves nucleophilic substitution of a leaving group, such as a nitro group (fluorodenitration). The reactivity of potassium fluoride for such reactions can be significantly enhanced by phase-transfer catalysts like tetraphenylphosphonium (B101447) bromide, enabling the synthesis of fluoroaromatics under mild conditions. researchgate.net Electrophilic fluorination using N-fluoro reagents (e.g., Selectfluor™) is another powerful technique. researchgate.net While often used in stoichiometric amounts, catalytic variants are an active area of research to improve the sustainability of these transformations.
Principles of Chemo-, Regio-, and Stereoselective Control in Synthesis
Achieving the specific substitution pattern of this compound requires meticulous control over selectivity at three levels: chemoselectivity, regioselectivity, and stereoselectivity.
Chemo- and Regioselectivity: Regioselectivity—the control of substitution position—is governed by the electronic properties of the substituents already present on the aromatic ring. In the target molecule, the substituents have the following directing effects for electrophilic aromatic substitution:
-F (Fluoro): Ortho-, para-directing and deactivating.
-OH (Hydroxyl): Strongly ortho-, para-directing and activating.
-COOH (Carboxyl): Meta-directing and deactivating.
The synthetic strategy must carefully choreograph the sequence of reactions. For example, nitrating a 2-fluoro-5-hydroxybenzoic acid precursor would be challenging due to the competing directing effects of the powerful ortho-, para-directing hydroxyl group and the meta-directing carboxyl group. A more plausible route might involve the nitration of a precursor like 2-fluorophenol, where the hydroxyl and fluoro groups would direct the incoming nitro group to the 4-position. Subsequent carboxylation would complete the synthesis. Studies on the nitration of fluorotoluenes demonstrate this principle, where the position of the fluorine atom dictates the resulting nitro-isomer distribution, highlighting the critical role of the starting material in achieving the desired regiochemistry. rsc.org
Chemoselectivity involves reacting a specific functional group in a molecule containing other reactive sites. For instance, if a synthetic route required the reduction of the nitro group to an amine, a chemoselective reducing agent would be necessary to avoid the reduction of the carboxylic acid. A wide array of reagents exists for the reduction of nitro compounds, such as catalytic hydrogenation or the use of metals in acidic media, which can be tailored for selectivity. wikipedia.org
Stereoselectivity: Stereoselectivity relates to the control of the three-dimensional arrangement of atoms. For the synthesis of this compound, a planar, achiral molecule, stereoselective control is not a primary concern for the core aromatic structure. However, the principles of stereocontrol would become highly relevant if this compound were used as a building block in the subsequent synthesis of more complex, chiral molecules containing stereocenters. rsc.orgnih.gov
Integration of Green Chemistry Principles in Synthetic Design for Aromatic Fluorocompounds
The synthesis of specialty chemicals like this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. rroij.comvapourtec.com The design of synthetic routes for aromatic fluorocompounds presents unique challenges and opportunities for applying these principles. dovepress.comresearchgate.net
Key green chemistry principles relevant to this synthesis include:
Catalysis: As detailed in section 2.2.3, using catalytic reagents is superior to stoichiometric ones because catalysts are used in small amounts and can be recycled, minimizing waste. acs.org The use of solid acid catalysts for nitration is a prime example of this principle in action. rsc.org
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions that proceed with high atom economy, such as additions or rearrangements, are preferred over those that generate significant byproducts.
Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with safer alternatives. Research into performing nitrations in aqueous media is a significant step toward greener synthesis, as it reduces reliance on volatile organic compounds and corrosive acids. nih.gov
Designing Safer Chemicals: This principle focuses on creating final products that have little or no toxicity. While the properties of the target compound are specific, the synthetic process itself should avoid generating hazardous intermediates or byproducts.
Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible. vapourtec.com The development of catalytic systems that operate under mild conditions contributes directly to reducing the energy footprint of the synthesis. nih.gov
Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be avoided as it requires additional reagents and generates waste. acs.org Developing highly selective catalysts can often obviate the need for protection-deprotection steps.
Application of Green Chemistry Principles to Aromatic Fluorocompound Synthesis
| Green Chemistry Principle | Application in Synthesis | Example/Benefit | Reference |
|---|---|---|---|
| Catalysis | Replacing stoichiometric reagents (e.g., mixed acid for nitration) with recyclable catalysts. | Use of solid acids (H-beta) for nitration reduces corrosive waste. | acs.orgrsc.org |
| Safer Solvents | Using water as a reaction medium instead of traditional organic solvents. | Aqueous phase nitration minimizes organic waste and hazards. | nih.govvapourtec.com |
| Energy Efficiency | Employing catalysts that function at lower temperatures. | Reactions at or near room temperature reduce energy consumption. | nih.govvapourtec.com |
| Reduce Derivatives | Designing chemo- and regioselective reactions to avoid protecting groups. | Simplifies synthesis, reduces steps, and minimizes waste. | acs.org |
Chemical Reactivity and Derivatization Studies of 2 Fluoro 5 Hydroxy 4 Nitrobenzoic Acid
Transformations Involving the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for derivatization, enabling the synthesis of esters, amides, and other related functionalities. These transformations are fundamental in medicinal chemistry and materials science for modulating the physicochemical properties and biological activities of the parent molecule.
Esterification Reactions and Their Applications in Derivative Synthesis
Esterification of 2-fluoro-5-hydroxy-4-nitrobenzoic acid can be achieved through standard acid-catalyzed methods. For instance, reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid or via activation with reagents such as thionyl chloride followed by alcohol addition yields the corresponding ester. A related compound, 2-fluoro-5-nitrobenzoic acid, is utilized in the synthesis of fluorescent probes through esterification with fluorescent dyes ossila.com. This suggests that the hydroxyl group at the 5-position in the target molecule would likely require protection prior to esterification to prevent side reactions, or that selective esterification conditions would need to be employed.
The resulting esters are valuable intermediates. For example, they can be used in the synthesis of more complex molecules where the ester group can serve as a protecting group for the carboxylic acid or as a handle for further modifications.
Table 1: Representative Esterification Reactions of Substituted Benzoic Acids
| Benzoic Acid Derivative | Alcohol | Catalyst/Conditions | Product | Application of Product |
| 2-Fluoro-5-nitrobenzoic acid | Fluorescent Dye-OH | DCC, DMAP | Fluorescent Ester | Fluorescent probe for nucleophiles aakash.ac.in |
| 4-Fluoro-5-hydroxyl-2-nitrobenzoic acid | Methanol (B129727) | Molecular Sieve Catalyst | Methyl 4-fluoro-5-hydroxyl-2-nitrobenzoate | Synthetic Intermediate |
Note: Data for this compound is extrapolated from the reactivity of similar compounds.
Amidation and Peptide Coupling Chemistry
The carboxylic acid function of this compound is readily converted to amides through various coupling methods. Standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt) can facilitate the formation of an amide bond with primary or secondary amines.
These amidation reactions are crucial for incorporating the 2-fluoro-5-hydroxy-4-nitrobenzoyl moiety into peptides or other complex molecules. For instance, the related 2-fluoro-5-nitrobenzoic acid has been employed in the solid-phase synthesis of β-turn cyclic peptidomimetics ossila.com. The synthesis of amides from a structurally similar compound, 2-(benzofuran-2-yl)acetic acid, with 4-amino-3-fluorophenol (B140874) has been successfully achieved using EDC as a coupling agent nih.gov. This highlights the feasibility of forming amide bonds even with moderately reactive anilines. Furthermore, biological synthesis of amide conjugates between hydroxybenzoic acids and amines like tyramine (B21549) or tryptamine (B22526) has been demonstrated in engineered E. coli jmb.or.kr.
Table 2: Amidation Reactions of Substituted Benzoic Acids
| Benzoic Acid Derivative | Amine | Coupling Reagent | Product |
| 2-Fluoro-5-nitrobenzoic acid | Amino acid ester | Ugi Reaction Components | Peptidomimetic |
| 2-(Benzofuran-2-yl)acetic acid | 4-Amino-3-fluorophenol | EDC | N-(2-fluoro-4-hydroxyphenyl)acetamide derivative nih.gov |
| 4-Hydroxybenzoic acid | Tyramine | Hbad, CaSHT (enzymes) | 4-Hydroxybenzoyl tyramine jmb.or.kr |
Note: Specific examples for this compound are based on the reactivity of analogous compounds.
Formation of Hydrazide and Hydrazone Derivatives for Structural Diversification
Further derivatization of the carboxylic acid can be achieved through the formation of hydrazides and subsequently hydrazones, which are versatile building blocks in synthetic and medicinal chemistry nih.gov. The synthesis typically involves a two-step process. First, the carboxylic acid is converted to its methyl or ethyl ester, which is then reacted with hydrazine (B178648) hydrate (B1144303) to yield the corresponding hydrazide nih.govmdpi.com.
The resulting hydrazide is a nucleophile that can readily condense with various aldehydes and ketones to form hydrazone derivatives researchgate.netresearchgate.netnih.govchemmethod.comnih.gov. This reaction provides a straightforward method for introducing a wide range of substituents, enabling the creation of large libraries of compounds for biological screening. For example, hydrazide-hydrazones derived from 4-hydroxybenzoic acid have been investigated as potent inhibitors of laccase nih.gov.
Table 3: General Synthesis of Hydrazide and Hydrazone Derivatives
| Starting Material | Reagent(s) | Intermediate | Subsequent Reagent | Final Product |
| Carboxylic Acid Ester | Hydrazine Hydrate | Carboxylic Acid Hydrazide | Aldehyde/Ketone | Hydrazone |
| Methyl 4-iodobenzoate | N₂H₄·H₂O | 4-Iodobenzohydrazide | Substituted Aldehyde | N'-Aryl-4-iodobenzohydrazide mdpi.com |
| Ethyl 4-hydroxybenzoate | N₂H₄·H₂O | 4-Hydroxybenzohydrazide | Salicylaldehyde derivative | 4-Hydroxybenzoic acid hydrazone nih.gov |
Note: This represents a general synthetic route applicable to this compound.
Reactivity of the Nitro Group on the Aromatic Ring
The nitro group profoundly influences the chemical properties of the benzene (B151609) ring and serves as a key functional group for further transformations.
Reduction Reactions to Amino-Substituted Benzoic Acids
The nitro group of this compound can be readily reduced to an amino group, yielding 5-amino-2-fluoro-4-hydroxybenzoic acid. This transformation is significant as it converts a strongly electron-withdrawing group into a strongly electron-donating group, dramatically altering the electronic properties of the aromatic ring masterorganicchemistry.com.
A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is a common and efficient method masterorganicchemistry.comcommonorganicchemistry.comyoutube.com. Alternatively, metal-based reductions using iron, tin, or zinc in acidic media are also effective and can offer chemoselectivity in the presence of other reducible functional groups masterorganicchemistry.comcommonorganicchemistry.comyoutube.com. The resulting amino-substituted benzoic acid is a valuable intermediate for the synthesis of dyes, pharmaceuticals, and other fine chemicals. The commercial availability of 5-amino-2-fluoro-4-hydroxybenzoic acid confirms the viability of this reduction on an industrial scale biosynth.compharmaffiliates.com.
Table 4: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent | Conditions | Advantages | Potential Drawbacks |
| H₂/Pd-C | Ambient or elevated pressure/temperature | High efficiency, clean reaction | Can reduce other functional groups (e.g., alkenes, alkynes) commonorganicchemistry.com |
| H₂/Raney Ni | Ambient or elevated pressure/temperature | Good for substrates sensitive to dehalogenation | Can also reduce other functional groups masterorganicchemistry.com |
| Fe/HCl or Fe/NH₄Cl | Acidic aqueous solution | Inexpensive, mild | Requires stoichiometric amounts of metal, acidic conditions |
| SnCl₂/HCl | Acidic solution | Mild, can be selective | Stoichiometric tin salts produced as byproducts |
| Zn/NH₄Cl | Neutral aqueous solution | Mild conditions | Can be less efficient than other methods commonorganicchemistry.com |
Influence on Aromatic Electrophilicity and Nucleophilicity
The substituents on the benzene ring of this compound have a pronounced effect on its reactivity towards electrophilic and nucleophilic aromatic substitution.
Nucleophilicity and Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nature of the nitro group, positioned para to the fluorine atom, makes the carbon atom attached to the fluorine susceptible to nucleophilic aromatic substitution (SNAr). The nitro group stabilizes the negative charge in the Meisenheimer complex intermediate, facilitating the displacement of the fluoride (B91410) ion by a nucleophile. The related compound, 2-fluoro-5-nitrobenzoic acid, is known to undergo SNAr reactions with various nucleophiles, such as the hydroxyl group of aminophenols, to form dibenzoxazepinones . This reactivity pattern suggests that the fluorine atom in this compound is the most likely site for nucleophilic attack, especially with the nitro group providing strong activation.
Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Position
The fluorine atom at the C-2 position of this compound is highly activated towards nucleophilic aromatic substitution (SNAr). This enhanced reactivity is a direct consequence of the strong electron-withdrawing nature of the nitro group at the para-position (C-4) and the carboxylic acid group at the C-1 position. These groups stabilize the intermediate Meisenheimer complex formed during the substitution reaction, thereby lowering the activation energy of the process.
Mechanistic Investigations of SNAr Reactions in Fluorinated Systems
The mechanism of SNAr reactions in fluorinated aromatic systems is a well-established two-step process involving the addition of a nucleophile to the aromatic ring, followed by the elimination of the fluoride leaving group. The presence of electron-withdrawing groups, particularly in the ortho and para positions relative to the leaving group, is crucial for the stabilization of the negatively charged intermediate, known as a Meisenheimer complex. In the case of this compound, the nitro group at the para position provides significant resonance stabilization to this intermediate.
The rate of SNAr reactions is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. Stronger nucleophiles generally lead to faster reaction rates. The choice of solvent is also critical, with polar aprotic solvents often favoring the reaction by solvating the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.
Synthesis of Diverse Substituted Fluorobenzoic Acid Derivatives
The activated fluorine atom of this compound can be displaced by a wide range of nucleophiles, leading to the synthesis of a diverse array of substituted benzoic acid derivatives. While specific examples for this exact molecule are not extensively documented in publicly available literature, the reactivity of analogous compounds, such as 4-chloro-2-fluoro-5-nitrobenzoic acid, provides strong evidence for its synthetic potential. acs.orgnih.gov In these systems, the fluorine atom is readily substituted by various nucleophiles.
For instance, reactions with amines (aminolysis), alcohols (alcoholysis), and thiols (thiolysis) would be expected to proceed under relatively mild conditions to yield the corresponding 2-amino-, 2-alkoxy-, and 2-thioether-5-hydroxy-4-nitrobenzoic acid derivatives, respectively. The general scheme for these transformations is depicted below:
General Reaction Scheme for SNAr at the Fluorine Position:
Image of the general SNAr reaction of this compound with a nucleophile (Nu-H) to yield the substituted product.
A hypothetical data table for the synthesis of such derivatives, based on the reactivity of similar compounds, is presented below. It is important to note that these are projected reactions and would require experimental validation.
| Nucleophile (Nu-H) | Product | Typical Reaction Conditions |
| Ammonia | 2-Amino-5-hydroxy-4-nitrobenzoic acid | Alcoholic ammonia, sealed tube, heat |
| Methylamine | 5-Hydroxy-2-(methylamino)-4-nitrobenzoic acid | Methylamine in THF, room temperature to reflux |
| Phenol (B47542) | 5-Hydroxy-4-nitro-2-phenoxybenzoic acid | NaH, DMF, heat |
| Methanol | 5-Hydroxy-2-methoxy-4-nitrobenzoic acid | NaOMe, Methanol, reflux |
| Ethanethiol | 2-(Ethylthio)-5-hydroxy-4-nitrobenzoic acid | NaH, THF, room temperature |
Reactions of the Hydroxyl Group
The hydroxyl group at the C-5 position offers another site for chemical modification, primarily through alkylation and acylation reactions. These transformations are important for the introduction of protecting groups or for the synthesis of new derivatives with altered physical and chemical properties.
Alkylation and Acylation Reactions for Protecting Group and Derivative Formation
The hydroxyl group of this compound can be alkylated using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base. This reaction converts the phenolic hydroxyl group into an ether. Similarly, acylation with acyl chlorides or anhydrides in the presence of a base or an acid catalyst yields the corresponding ester. These reactions are fundamental in organic synthesis for the protection of the hydroxyl group to prevent its interference in subsequent reaction steps targeting other functional groups in the molecule. A variety of protecting groups can be introduced and later removed under specific conditions. libretexts.org
The synthesis of related compounds, such as 5-hydroxy-4-methoxy-2-nitrobenzoic acid, has been documented, indicating that selective alkylation of the hydroxyl group is a feasible transformation. google.com
Table of Potential Alkylation and Acylation Reactions:
| Reagent | Reaction Type | Product |
| Methyl iodide, K2CO3 | Alkylation | 2-Fluoro-5-methoxy-4-nitrobenzoic acid |
| Benzyl bromide, NaH | Alkylation | 5-(Benzyloxy)-2-fluoro-4-nitrobenzoic acid |
| Acetic anhydride, Pyridine | Acylation | 5-Acetoxy-2-fluoro-4-nitrobenzoic acid |
| Benzoyl chloride, Et3N | Acylation | 5-(Benzoyloxy)-2-fluoro-4-nitrobenzoic acid |
Chelation and Complexation Properties
Utility as a Building Block in Complex Molecule Synthesis
This compound serves as a versatile starting material for the synthesis of more complex molecules, particularly heterocyclic compounds. The strategic placement of its functional groups allows for a variety of synthetic manipulations. For instance, the fluorine atom can be displaced through an SNAr reaction, and the nitro group can be subsequently reduced to an amino group. This in situ generated ortho-amino-substituted benzoic acid derivative can then undergo cyclization reactions to form various fused heterocyclic systems.
Studies on the closely related 4-chloro-2-fluoro-5-nitrobenzoic acid have demonstrated its utility in the solid-phase synthesis of benzimidazoles, benzotriazoles, quinoxalinones, and benzodiazepinediones. acs.orgnih.gov A similar synthetic strategy could be envisioned for this compound, where the initial SNAr reaction at the fluorine position is followed by reduction of the nitro group and subsequent cyclization with appropriate reagents to construct a variety of heterocyclic scaffolds, which are of significant interest in medicinal chemistry.
Construction of Polycyclic Heterocyclic Systems
No studies detailing the use of this compound in the synthesis of polycyclic heterocyclic structures were found.
Synthesis of Beta-Turn Cyclic Peptidomimetics and Conformationally Constrained Scaffolds
No literature was identified that describes the application of this compound in the creation of beta-turn mimetics or other constrained peptide scaffolds.
Despite a comprehensive search for scientific literature and spectral data, specific experimental spectroscopic and analytical characterization data for the compound this compound could not be located. The search results did not yield the detailed research findings required to accurately populate the requested sections on NMR and vibrational spectroscopy for this specific molecule.
Information available is often for related isomers, such as 2-fluoro-5-nitrobenzoic acid or 2-fluoro-4-nitrobenzoic acid, which possess different substitution patterns on the benzene ring. Extrapolating data from these related but distinct compounds would not provide a scientifically accurate characterization of this compound and would therefore not meet the requirements of this request.
Consequently, it is not possible to generate the detailed article as outlined, because the necessary factual, experimental data for ¹H NMR, ¹³C NMR, ¹⁹F NMR, 2D NMR, and IR/Raman spectroscopy for this compound is not available in the public domain based on the conducted searches.
Advanced Spectroscopic and Analytical Characterization of 2 Fluoro 5 Hydroxy 4 Nitrobenzoic Acid
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Conformational Analysis via Vibrational Modes
The conformational landscape of 2-Fluoro-5-hydroxy-4-nitrobenzoic acid is primarily dictated by the relative orientations of its functional groups: the carboxylic acid (–COOH) and the hydroxyl (–OH) moieties. Rotation around the C–COOH and C–OH bonds gives rise to various conformers with distinct energies and populations. Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying these specific conformers in a sample.
Computational methods, such as Density Functional Theory (DFT), are often employed to predict the vibrational frequencies of each possible conformer. scirp.org By comparing these theoretical spectra with experimental FTIR and Raman data, a detailed assignment of vibrational modes can be achieved. For instance, studies on the structurally related 2-fluoro-4-hydroxybenzoic acid have shown that different conformers, such as those with cis and trans carboxylic acid arrangements, can be distinguished by unique peaks in the infrared spectrum. researchgate.netmdpi.com The trans-COOH form, where an intramolecular hydrogen bond exists between the carboxylic proton and the carbonyl oxygen, is typically more stable. mdpi.com
The vibrational spectrum of this compound is characterized by specific stretching and bending modes of its functional groups. The precise frequencies of these modes are sensitive to the local chemical environment and intramolecular interactions, thus providing a fingerprint for each conformation. Key vibrational modes are influenced by hydrogen bonding, which tends to broaden and shift the O–H stretching bands to lower wavenumbers. mdpi.com
Table 1: Predicted Characteristic Vibrational Frequencies for this compound Based on data from analogous compounds.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description | Reference |
| O–H Stretch (Carboxylic Acid) | 3600 - 3400 (monomer) | Stretching of the hydroxyl group in the –COOH moiety. Often appears as a broad band. | mdpi.com |
| O–H Stretch (Phenolic) | 3600 - 3200 | Stretching of the phenolic hydroxyl group. Frequency is sensitive to hydrogen bonding. | |
| C=O Stretch (Carbonyl) | 1800 - 1690 | Stretching of the carbonyl double bond in the carboxylic acid group. A very strong IR absorption. | scirp.org |
| NO₂ Asymmetric Stretch | 1570 - 1500 | Asymmetric stretching of the two N-O bonds in the nitro group. Typically a strong band. | researchgate.net |
| NO₂ Symmetric Stretch | 1370 - 1300 | Symmetric stretching of the N-O bonds in the nitro group. | researchgate.net |
| C–F Stretch | 1250 - 1020 | Stretching of the carbon-fluorine bond. | |
| C–NO₂ Stretch | ~1100 | Stretching of the bond between the aromatic ring and the nitro group. | researchgate.net |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For this compound, the molecular formula is C₇H₄FNO₅. HRMS can distinguish this from other compounds with the same nominal mass, providing unambiguous identification. The analysis is typically performed using techniques like electrospray ionization (ESI) coupled with a high-resolution analyzer such as an Orbitrap or a time-of-flight (TOF) detector.
Table 2: Molecular Formula and Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₇H₄FNO₅ |
| Nominal Mass | 201 Da |
| Monoisotopic (Exact) Mass | 201.00735 Da |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis
Tandem mass spectrometry (MS/MS) is used to study the fragmentation of a selected precursor ion, providing detailed structural information. For this compound, the precursor ion would typically be the deprotonated molecule, [M-H]⁻, at m/z 201.00735 in negative ion mode ESI. Collision-induced dissociation (CID) of this precursor ion would lead to a series of product ions through the loss of stable neutral molecules.
The fragmentation pattern for nitroaromatic compounds is well-characterized. Expected fragmentation pathways would include the loss of carbon dioxide (CO₂, 44 Da) from the carboxylic acid group, the loss of the nitro group (NO₂, 46 Da), and the loss of water (H₂O, 18 Da). nih.gov Analysis of these fragmentation pathways helps to confirm the connectivity of the atoms within the molecule.
Table 3: Predicted MS/MS Fragmentation of [M-H]⁻ Ion of this compound
| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Fragment |
| 201.01 | H₂O (18.01) | 183.00 | [C₇H₂FNO₄]⁻ |
| 201.01 | CO₂ (43.99) | 157.02 | [C₆H₄FNO₃]⁻ |
| 201.01 | NO₂ (46.01) | 155.00 | [C₇H₃FO₃]⁻ |
| 157.02 | NO₂ (46.01) | 111.01 | [C₆H₃FO]⁻ |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation
Liquid chromatography-mass spectrometry (LC-MS) is the benchmark method for confirming the identity and assessing the purity of a compound like this compound in a mixture. bldpharm.comresearchgate.net The technique couples the separation power of high-performance liquid chromatography (HPLC) with the detection specificity of mass spectrometry.
A typical method involves reversed-phase HPLC, using a C18 stationary phase column to separate the compound from impurities. vu.edu.au The mobile phase often consists of an acidified water and organic solvent (e.g., methanol (B129727) or acetonitrile) gradient. vu.edu.au Following separation, the eluent is introduced into an ESI source. The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the specific m/z of the deprotonated molecule ([M-H]⁻ at m/z 201.01), ensuring high sensitivity and specificity. researchgate.net The retention time from the chromatogram combined with the mass spectral data provides definitive confirmation of the compound's identity and purity.
Electronic Absorption (UV-Vis) and Emission (Fluorescence) Spectroscopy
Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet (UV) or visible light.
Understanding Electronic Transitions and Chromophores
The UV-Vis absorption spectrum of this compound is determined by its electronic structure, specifically the presence of chromophores—parts of the molecule that absorb light. The primary chromophore in this compound is the nitro-substituted benzene (B151609) ring. The absorption of UV radiation promotes valence electrons from lower-energy molecular orbitals (ground state) to higher-energy molecular orbitals (excited state).
The key electronic transitions for this molecule are:
π→π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Aromatic systems exhibit strong absorptions due to these transitions.
n→π transitions:* These are lower-energy transitions involving the excitation of a non-bonding electron (e.g., from the lone pairs on the oxygen atoms of the nitro or hydroxyl groups) to a π* antibonding orbital.
The substituents on the benzene ring—the electron-donating hydroxyl group (–OH) and the electron-withdrawing nitro (–NO₂) and carboxylic acid (–COOH) groups—significantly influence the energy of these transitions and thus the absorption maxima (λ_max). The combination of these groups on the aromatic ring, which constitutes a conjugated system, typically results in strong absorption in the UV region. For comparison, 4-nitrobenzoic acid shows a significant absorption peak around 265-275 nm. nist.gov The presence of the additional hydroxyl group in this compound is expected to modify the position and intensity of this absorption band.
Furthermore, related compounds like 2-fluoro-5-nitrobenzoic acid are used in the synthesis of fluorescent probes, which have intrinsically weak fluorescence that is "turned on" upon reaction. ossila.com This suggests that while this compound itself may not be strongly fluorescent, its scaffold is relevant to the development of fluorescent sensing molecules.
Photophysical Properties of Derivatives and Chelates
The introduction of substituents and the formation of metal chelates can significantly alter the photophysical properties of an organic molecule. Research into the derivatives and chelates of "this compound" reveals its potential in the development of fluorescent materials and sensors.
Derivatives of "this compound" have been explored for their utility in creating fluorescent probes. For instance, this compound can be used to synthesize probes for detecting nucleophiles like endogenous hydrogen polysulfide and hydrazine (B178648). ossila.com These probes are designed to be intrinsically weakly fluorescent. ossila.com However, upon reaction with the target nucleophile, a process such as ester hydrolysis occurs, which liberates a strongly fluorescent dye that can be observed using fluorescence microscopy. ossila.com This "turn-on" mechanism is a key feature of these derivatives.
The chelation of "this compound" with metal ions also leads to notable changes in its photophysical characteristics. Studies on analogous substituted nitrobenzoic acids, such as 2-hydroxy-4-nitrobenzoic acid, complexed with lanthanide ions like Praseodymium(III), demonstrate the impact of chelation. The electronic absorption and emission spectra of these metal chelates are sensitive to the metal-to-ligand stoichiometry and the pH of the solution. semanticscholar.org Analysis of the fluorescence spectra of such chelates allows for the determination of important laser parameters, including the effective line width, spontaneous emission probability, fluorescence branching ratio, and stimulated emission cross-section for various optical transitions. semanticscholar.org These parameters are crucial for evaluating the potential of these materials in laser technology and other photonic applications. semanticscholar.org
| Property | Observation | Potential Application |
| Derivatives | Intrinsically weak fluorescence, with "turn-on" fluorescence upon reaction with specific nucleophiles. ossila.com | Fluorescent probes for bioimaging and sensing. ossila.com |
| Chelates | Altered electronic absorption and emission spectra upon metal ion binding. semanticscholar.org | Materials for laser technology and photonics. semanticscholar.org |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are indispensable for the purification and purity assessment of "this compound" and its derivatives. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are powerful methods for this purpose.
HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like "this compound." Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for such analyses.
While a specific, validated HPLC method for "this compound" is not extensively detailed in publicly available literature, methods for structurally similar compounds provide a strong basis for its analysis. For instance, the analysis of other nitrobenzoic acids has been successfully achieved using C18 columns. chromforum.org To achieve good retention and peak shape for acidic compounds, it is often necessary to suppress the ionization of the carboxylic acid group by acidifying the mobile phase. chromforum.org A typical mobile phase might consist of a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol. semanticscholar.orgchromforum.org Detection is commonly performed using a UV/VIS detector, as the aromatic ring and nitro group provide strong chromophores. researchgate.net For more specific detection and structural confirmation, HPLC can be coupled with a mass spectrometer (HPLC-MS). researchgate.net
A hypothetical HPLC method for "this compound" could be developed based on these principles.
| Parameter | Suggested Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention for non-polar to moderately polar compounds. |
| Mobile Phase | Acetonitrile/Water with 0.1% Phosphoric Acid (Gradient or Isocratic) | Acetonitrile is a common organic modifier; phosphoric acid suppresses ionization of the carboxylic acid, improving peak shape and retention. chromforum.org |
| Detection | UV at a wavelength corresponding to maximum absorbance | The aromatic and nitro functionalities provide strong UV absorbance. researchgate.net |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
The principles of separation in UPLC are the same as in HPLC, but the operational parameters are adapted for the smaller particle size columns. This typically involves higher pressures and lower flow rates. A UPLC method for "this compound" would offer significant advantages in terms of throughput and efficiency, which is particularly valuable in high-throughput screening and quality control environments.
| Parameter | Suggested Condition | Rationale |
| Column | Sub-2 µm particle size C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) | Smaller particles lead to higher efficiency and resolution. |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | Formic acid is a volatile buffer, making it compatible with mass spectrometry detection. semanticscholar.org |
| Detection | UV-Vis and/or Mass Spectrometry (MS) | Provides both quantitative and qualitative information. |
| Flow Rate | 0.3 - 0.6 mL/min | Appropriate for smaller column dimensions. |
Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. However, "this compound" is a polar, non-volatile compound due to the presence of the carboxylic acid and hydroxyl functional groups. Therefore, direct analysis by GC is not feasible as it would lead to poor chromatographic performance and potential thermal decomposition. researchgate.netcolostate.edu To make it amenable to GC analysis, a derivatization step is necessary. phenomenex.comlibretexts.org
Derivatization chemically modifies the polar functional groups, converting them into less polar and more volatile derivatives. research-solution.com Common derivatization strategies for carboxylic acids and phenols include:
Silylation: This process replaces the active hydrogens in the -COOH and -OH groups with a trimethylsilyl (B98337) (TMS) group. phenomenex.comlibretexts.org Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. phenomenex.com
Alkylation/Esterification: This involves converting the carboxylic acid to an ester (e.g., a methyl ester) and the phenol (B47542) to an ether. colostate.edulibretexts.org This can be achieved using reagents like diazomethane (B1218177) or an alcohol in the presence of an acid catalyst. colostate.edu
Acylation: This method introduces an acyl group to the functional groups. research-solution.comlibretexts.org
Once derivatized, the resulting volatile compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. For halogenated compounds, an electron capture detector (ECD) can also provide high sensitivity.
| Derivatization Method | Reagent Example | Target Functional Groups | Resulting Derivative |
| Silylation | BSTFA | -COOH, -OH | TMS-ester, TMS-ether phenomenex.com |
| Alkylation | Diazomethane | -COOH | Methyl ester |
| Acylation | Acetic Anhydride | -OH, -NH2 | Acetyl ester, Acetamide |
Lack of Crystallographic Data for this compound Prevents In-Depth Analysis
A thorough investigation into the crystallographic and solid-state characteristics of the chemical compound this compound has revealed a significant gap in the available scientific literature. Despite a comprehensive search for detailed research findings, no specific studies detailing the single-crystal X-ray diffraction (SCXRD), intermolecular interactions, polymorphism, or Hirshfeld surface analysis for this particular molecule could be located.
The inquiry sought to build a detailed profile of the compound's solid-state architecture, focusing on its absolute structure, the nature of its hydrogen and halogen bonding networks, potential π-π stacking interactions, and any polymorphic or co-crystallization behaviors. Furthermore, a quantitative assessment of its intermolecular contacts through Hirshfeld surface analysis was a key area of interest.
While general information and data for related compounds such as 2-fluoro-5-nitrobenzoic acid and other fluorinated benzoic acid derivatives are accessible, specific experimental data and in-depth analysis pertaining to this compound remain unpublished or unavailable in the public domain. This absence of foundational crystallographic data makes it impossible to construct the detailed scientific article as outlined. The generation of informative and scientifically accurate content for the requested sections and subsections is contingent upon the existence of such primary research.
Therefore, until crystallographic studies on this compound are conducted and published, a detailed and authoritative article on its solid-state characteristics cannot be produced.
Crystallographic Investigations and Solid State Characteristics of 2 Fluoro 5 Hydroxy 4 Nitrobenzoic Acid
Supramolecular Chemistry and Crystal Engineering Strategies for Tailored Assemblies
Detailed research findings on the supramolecular chemistry and specific crystal engineering strategies employed for creating tailored assemblies of 2-Fluoro-5-hydroxy-4-nitrobenzoic acid are not available in the reviewed scientific literature. The functional groups present in the molecule—a carboxylic acid, a hydroxyl group, a nitro group, and a fluorine atom—provide a versatile platform for forming a variety of supramolecular synthons.
The interplay and competition between these various potential interactions would govern the final supramolecular architecture. Crystal engineering strategies for this compound would likely focus on controlling these interactions to achieve desired crystal packing motifs, which could influence physical properties such as solubility and melting point. However, without experimental crystallographic data, any discussion of specific supramolecular assemblies remains speculative.
Data Tables
Due to the lack of available experimental data, no data tables for crystallographic parameters or specific intermolecular interactions can be provided.
Computational Chemistry and Theoretical Studies on 2 Fluoro 5 Hydroxy 4 Nitrobenzoic Acid
Molecular Dynamics (MD) Simulations for Conformational Landscapes
No molecular dynamics (MD) simulation studies have been published for 2-Fluoro-5-hydroxy-4-nitrobenzoic acid. Such simulations would provide valuable information on the molecule's conformational flexibility, solvent interactions, and dynamic behavior over time.
Prediction and Interpretation of Spectroscopic Data
Modeling of Vibrational Frequencies and Electronic Spectra
Currently, there are no published studies that provide modeled vibrational frequencies or electronic spectra specifically for this compound. Such an analysis would typically involve the use of computational methods like Density Functional Theory (DFT) to predict the infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and understanding the molecule's vibrational modes. Similarly, modeling of the electronic spectra, often using Time-Dependent DFT (TD-DFT), would yield insights into the electronic transitions and the ultraviolet-visible (UV-Vis) absorption properties of the compound.
Quantitative Structure-Reactivity/Property Relationship (QSPR) Modeling
No QSPR models have been specifically developed or reported for this compound. QSPR studies establish a mathematical relationship between the structural features of a molecule and its physicochemical properties or biological activity. For this particular compound, a QSPR model could potentially predict properties such as solubility, toxicity, or reaction kinetics based on calculated molecular descriptors.
Studies on Non-Linear Optical (NLO) Properties and Photophysical Behavior
There is a lack of research into the non-linear optical (NLO) properties and photophysical behavior of this compound. Investigations in this area would assess the compound's potential for applications in optoelectronics by calculating properties like polarizability and hyperpolarizability. Photophysical studies would explore the processes that occur after the molecule absorbs light, such as fluorescence or phosphorescence, and its photostability.
Elucidation of Reaction Mechanisms via Computational Pathways
Detailed computational studies on the reaction mechanisms involving this compound have not been found in the existing literature. Such research would employ computational chemistry to map out the potential energy surfaces of reactions, identify transition states and intermediates, and calculate activation energies. This would provide a molecular-level understanding of its reactivity.
Advanced Applications and Future Research Directions for 2 Fluoro 5 Hydroxy 4 Nitrobenzoic Acid in Chemical Sciences
Applications as a Chemical Building Block in Diverse Organic Synthesis
The strategic placement of reactive sites on 2-Fluoro-5-hydroxy-4-nitrobenzoic acid makes it a valuable precursor in the synthesis of complex organic molecules. The carboxylic acid and hydroxyl groups can undergo esterification, amidation, and etherification, while the nitro group can be reduced to an amine, and the activated fluoro group is susceptible to nucleophilic aromatic substitution. This multi-functionality allows for its use in the stepwise construction of diverse molecular architectures.
Precursors for Specialty Polymers and Advanced Materials
The presence of at least two reactive functional groups (hydroxyl and carboxylic acid) allows this compound to act as a monomer in polycondensation reactions. These reactions can lead to the formation of specialty polymers such as polyesters and polyamides with tailored properties. The incorporation of fluorine and nitro groups into the polymer backbone can impart specific characteristics, including enhanced thermal stability, altered solubility, and unique electronic properties.
Research into structurally related compounds, such as 2-fluoro-4-hydroxybenzoic acid, has shown their utility in creating advanced materials. For instance, 2-fluoro-4-hydroxybenzoic acid has been used in the synthesis of immunoadjuvants by grafting it onto a polyphosphazene backbone, a process initiated by a ring-opening polymerization followed by nucleophilic substitution. ossila.com This suggests a viable pathway for this compound to be integrated into novel polymeric systems for biomedical or materials science applications. The additional nitro group offers a site for further modification, potentially serving as a handle for cross-linking or for tuning the material's properties post-polymerization.
Intermediates in the Synthesis of Dyes and Pigments
Aromatic nitro compounds have historically been fundamental intermediates in the synthesis of dyes and pigments. dynasty-chem.com The chromophoric nitro group and the auxochromic hydroxyl group present in this compound make it a promising candidate as a precursor for new colorants. The synthesis pathway typically involves the reduction of the nitro group to an amino group, which can then be diazotized and coupled with other aromatic compounds to generate a wide spectrum of azo dyes.
The fluorine atom offers an additional synthetic handle. Its substitution via nucleophilic aromatic substitution allows for the introduction of different functional groups, thereby enabling the fine-tuning of the final dye's color, fastness, and solubility properties. The core structure is analogous to other nitrobenzoic acids that serve as key intermediates in the dye industry. dynasty-chem.com
Role in Ligand Design for Metal Coordination Chemistry
The carboxylate and hydroxyl groups of this compound are excellent coordinating moieties for metal ions. This makes the compound a highly attractive ligand for designing novel coordination complexes, including metal-organic frameworks and luminescent materials.
Development of Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The geometry and functionality of the ligand are critical in determining the structure and properties of the resulting MOF. This compound, after deprotonation, can act as a multidentate linker, bridging multiple metal centers through its carboxylate and phenoxide groups.
Studies on similar ligands like 4-hydroxybenzoic acid have demonstrated their ability to form coordination polymers with various metal ions, creating 2D and 3D network structures. rsc.org The introduction of the fluoro and nitro groups on the this compound ligand would significantly influence the electronic environment and steric profile, leading to potentially new network topologies and functionalities. These substituents can modulate the porosity, catalytic activity, and selective adsorption properties of the resulting MOFs. For example, the polar nitro groups lining the pores of a MOF could enhance its affinity for specific guest molecules.
Investigation of Luminescent Lanthanide Complexes
The design of highly luminescent lanthanide complexes often relies on the "antenna effect," where an organic ligand absorbs light and efficiently transfers the excitation energy to the emissive lanthanide ion. This compound possesses features that make it a promising candidate for such an antenna ligand. Its aromatic system can be an effective light-harvester. The carboxylate and hydroxyl groups provide strong coordination sites to bind lanthanide ions, facilitating the crucial energy transfer process.
A related compound, 2-fluoro-5-nitrobenzoic acid, is utilized in the synthesis of fluorescent probes. ossila.com These probes function by releasing a highly fluorescent dye upon reaction with a target analyte. ossila.com This demonstrates the inherent potential of the fluoronitrobenzoic acid scaffold in the field of luminescence. By coordinating this ligand to lanthanide ions like Europium (Eu³⁺) or Terbium (Tb³⁺), it is conceivable to develop new, highly sensitive luminescent materials for applications in bio-imaging, sensing, and optoelectronics.
Research in Chemical Biology: Building Blocks for Bioactive Scaffolds
The synthesis of libraries of small molecules for drug discovery often relies on versatile building blocks that allow for the rapid generation of molecular diversity. The multiple, orthogonally reactive functional groups of this compound make it an ideal starting point for Heterocycle-Oriented Synthesis (HOS).
Research on the closely related 4-chloro-2-fluoro-5-nitrobenzoic acid has shown it to be a valuable building block for the solid-phase synthesis of various nitrogen-containing heterocyclic scaffolds, such as benzimidazoles, quinoxalinones, and benzodiazepinediones. nih.govresearchgate.net These heterocyclic motifs are privileged structures found in numerous biologically active compounds and approved drugs. nih.gov The synthetic strategy often involves immobilizing the building block on a solid support via its carboxylic acid, followed by sequential reactions at the other positions. nih.govresearchgate.net
Similarly, this compound can be employed to generate diverse libraries of potential bioactive compounds. The hydroxyl group provides an additional point for modification, while the nitro group can be reduced to an aniline, a key precursor for many heterocyclic ring systems. researchgate.net Its utility as a scaffold for creating peptides and other heterocyclic APIs highlights its importance in chemical biology and medicinal chemistry research. ossila.com
Compound Properties
| Property | Value |
| Compound Name | This compound |
| CAS Number | 1565323-14-9 |
| Molecular Formula | C₇H₄FNO₅ |
| Molecular Weight | 201.11 g/mol |
Design and Synthesis of Fluorescent Probes and Sensors for Biological Analytes (e.g., nucleophiles)
The unique electronic properties of the this compound scaffold make it an attractive candidate for the design of fluorescent probes, particularly those operating on a nucleophilic aromatic substitution (SNAr) mechanism. Research on structurally related compounds, such as 2-fluoro-5-nitrobenzoic acid, provides a blueprint for this application. ossila.com These probes are engineered to be intrinsically weakly fluorescent or "off". ossila.comnih.gov The design leverages the strong electron-withdrawing nitro group, which activates the adjacent fluorine atom for displacement by a nucleophilic analyte. nih.gov
When the probe encounters a target biological nucleophile, such as an endogenous hydrogen polysulfide or thiol-containing species (e.g., cysteine), an SNAr reaction occurs. ossila.comnih.gov This reaction displaces the fluoride (B91410) and forms a new covalent bond between the analyte and the benzoic acid derivative, often through ester hydrolysis, which "turns on" fluorescence by releasing a highly fluorescent dye. ossila.com This "off-on" switching provides a clear signal for detecting the presence and concentration of the target analyte. nih.gov
Table 1: Design Principles for Fluorescent Probes Based on a Nitrofluorobenzoate Scaffold
| Feature | Role in Probe Design | Mechanism of Action |
|---|---|---|
| Fluorine Atom | Acts as the leaving group in a nucleophilic substitution reaction. | Displaced by the target biological nucleophile. ossila.comnih.gov |
| Nitro Group | Powerful electron-withdrawing group that activates the aromatic ring. | Facilitates the SNAr reaction by stabilizing the intermediate. nih.gov |
| Fluorophore | The signaling unit of the probe. | Released or structurally altered post-reaction, leading to a detectable change in fluorescence ("turn-on" effect). ossila.com |
| Biological Nucleophile | The target analyte for detection (e.g., thiols, H₂S₂). | Initiates the SNAr reaction, triggering the fluorescent signal. ossila.comnih.gov |
Exploration as a Precursor for Bio-Conjugates
The reactivity of the this compound framework is highly valuable for its use as a precursor in the synthesis of complex heterocyclic molecules and bio-conjugates. The fluorine atom's susceptibility to nucleophilic displacement allows this compound to serve as a versatile building block. ossila.com
Research utilizing the related compound 2-fluoro-5-nitrobenzoic acid has demonstrated its utility in the solid-phase synthesis of various bioactive scaffolds. sigmaaldrich.com These include:
Dibenz[b,f]oxazepin-11(10H)-ones: Formed via the SNAr reaction between the fluoro-nitrobenzoic acid and various 2-aminophenols. sigmaaldrich.com
Substituted Dibenzazocines: Synthesized through the reaction of the fluoro-nitrobenzoic acid with the hydroxyl group of immobilized polysubstituted phenols.
β-turn Cyclic Peptidomimetics: The compound enables the synthesis of these structures, which are crucial in drug discovery for mimicking the secondary structure of proteins. ossila.com
This capacity for facilely creating complex heterocyclic systems underscores the potential of this compound as a foundational molecule for developing novel bio-conjugates, where it can act as a linker or integral part of a larger biologically active molecule.
Mechanistic Studies of Molecular Interactions at a Cellular Level (in vitro)
The primary mechanism governing the molecular interactions of this compound with biological nucleophiles is the nucleophilic aromatic substitution (SNAr) reaction. nih.gov In an in vitro cellular context, this interaction is highly specific. The benzene (B151609) ring, rendered electron-deficient by the powerfully electron-withdrawing nitro group, makes the carbon atom attached to the fluorine an electrophilic site. nih.gov
This electronic arrangement makes the fluorine atom an excellent leaving group when attacked by cellular nucleophiles, such as the thiol groups of cysteine residues in proteins or other reactive sulfur species. nih.gov This targeted covalent modification allows for the study of specific molecular interactions. By incorporating this moiety into larger molecules, researchers can probe binding sites and study enzyme inhibition, as the interaction can block the function of the target protein. nih.govnih.gov The structure-activity relationships of such interactions are often explored to understand how modifications to the benzoic acid core affect binding affinity and inhibitory potency. nih.gov
Considerations in Agrochemical Research and Development
Nitroaromatic compounds are important intermediates and building blocks in the synthesis of various agrochemicals. google.com The specific substitution pattern of this compound makes it a molecule of interest for creating new agricultural products.
Synthesis of Novel Agrochemical Scaffolds
The utility of halo-nitrobenzoic acid derivatives as precursors for agrochemicals is well-documented. For instance, the structurally similar compound 2-chloro-4-fluoro-5-nitrobenzoic acid is a key intermediate in the synthesis of the herbicide saflufenacil. wipo.intgoogle.com This highlights the role of this class of molecules as foundational scaffolds. The reactive sites on this compound—the carboxylic acid, the hydroxyl group, and the activated fluorine atom—provide multiple handles for synthetic modification, allowing for the construction of diverse and complex chemical libraries in the search for new active agrochemical compounds. google.com
Table 2: Synthetic Utility of Halo-Nitrobenzoic Acids in Agrochemicals
| Precursor Compound | Resulting Agrochemical | Synthetic Role |
|---|---|---|
| 2-Chloro-4-fluoro-5-nitrobenzoic acid | Saflufenacil (Herbicide) | Serves as a critical building block in the multi-step synthesis process. wipo.intgoogle.com |
Structure-Activity Relationship (SAR) in Plant Growth Modifiers
The biological activity of benzoic acid derivatives as plant growth modifiers is heavily influenced by the nature and position of substituents on the aromatic ring. iomcworld.comresearchgate.net Structure-activity relationship (SAR) studies on various benzoic acids have revealed key principles that are applicable to this compound. researchgate.netnih.gov
The electronic properties imparted by substituents are critical. researchgate.net The presence of both a halogen (fluorine) and a nitro group on the ring of the title compound suggests a significant modulation of its electronic character. SAR studies have previously analyzed derivatives like p-fluorobenzoic acid and p-nitrobenzoic acid to correlate their chemical properties with biological activity. iomcworld.comresearchgate.net The interplay between the electron-withdrawing nature of the fluoro and nitro groups and the electron-donating potential of the hydroxyl group creates a complex electronic profile that can influence its interaction with biological targets in plants, such as enzymes or receptors involved in growth pathways. nih.goviomcworld.com
Emerging Trends and Future Perspectives
The future research trajectory for this compound is centered on exploiting its unique chemical functionalities for highly specialized applications. An emerging trend is the design of more sophisticated "off-on" fluorescent probes with enhanced specificity for a wider range of biological nucleophiles, moving beyond general detection to imaging specific analytes in complex biological systems. nih.gov
In the realm of medicinal chemistry and bioconjugation, its role as a versatile precursor for complex heterocyclic systems like oxazepines and peptidomimetics will continue to be explored. ossila.com The focus will likely shift towards integrating these scaffolds into larger, targeted therapeutic or diagnostic agents.
In agrochemical development, the trend is moving towards rational design based on well-understood structure-activity relationships. researchgate.net this compound serves as a valuable platform for creating novel derivatives, where each functional group can be systematically modified to optimize activity and selectivity for specific agricultural applications, from herbicides to plant growth modifiers. wipo.intgoogle.com The convergence of these fields points to a promising future for this compound as a cornerstone in the development of advanced chemical tools.
Integration with Artificial Intelligence and Machine Learning for Molecular Design
AI platforms can utilize scaffolds to generate novel candidates by preserving the core structure while modifying peripheral groups. mdpi.com The distinct electronic properties conferred by the electron-withdrawing nitro and fluoro groups, combined with the hydrogen-bonding capabilities of the hydroxyl and carboxylic acid moieties, make this compound a valuable building block for generating focused libraries of compounds with high potential for bioactivity.
| Scaffold Input | AI Generative Algorithm | Generated Derivative (SMILES) | Predicted Property (Example: Docking Score kcal/mol) | Key Modifications |
| This compound | Reinforcement Learning (RL) | O=C(O)c1cc(c(N)c(F)c1)N1CCCC1 | -9.8 | Nitro group reduction; Amine alkylation |
| This compound | Variational Autoencoder (VAE) | O=C(O)c1cc(OC)c(N+[O-])c(F)c1 | -8.5 | Hydroxyl group methylation |
| This compound | Generative Adversarial Network (GAN) | O=C(Nc1ccccc1)c1cc(O)c(N+[O-])c(F)c1 | -10.2 | Carboxylic acid amidation |
| This compound | Reinforcement Learning (RL) | O=C(O)c1cc(O)c(N+[O-])c(Br)c1 | -9.1 | Fluoro group substitution |
High-Throughput Synthesis and Screening for New Material Discovery
High-throughput synthesis (HTS) and screening are foundational technologies for the rapid discovery of new materials and bioactive molecules. nih.gov These methods rely on the parallel synthesis and evaluation of large libraries of compounds, often numbering in the thousands. researchgate.net The structure of this compound is highly amenable to the techniques used in high-throughput library synthesis, particularly solid-phase organic synthesis.
Related molecules, such as 2-fluoro-5-nitrobenzoic acid, have been successfully employed in the solid-phase synthesis of complex heterocyclic structures like dibenz[b,f]oxazepin-11(10H)-ones and dibenzazocines. sigmaaldrich.com In these syntheses, the fluorine atom is displaced by a nucleophile in an SNAr reaction, while the carboxylic acid group is used to anchor the molecule to a solid support or for subsequent chemical modifications. sigmaaldrich.com
Similarly, the carboxylic acid or hydroxyl group of this compound could be used to immobilize the molecule on a polymer resin or other solid support. From this anchor point, the other functional groups can be systematically reacted with a diverse set of building blocks in a parallel format. The reactivity of the fluoro and nitro groups allows for a wide range of transformations to build molecular complexity. Once synthesized, these compound libraries, often in microarray format, can be rapidly screened for desired properties, such as binding affinity to a biological target, catalytic activity, or specific photophysical characteristics. nih.govresearchgate.net
The following table provides a hypothetical example of a compound library that could be generated from this compound for high-throughput screening.
| Core Structure | Reaction Site | Reagent Class A | Reagent Class B | Resulting Library Size | Potential Application |
| This compound | Carboxylic Acid | 100 different amines | - | 100 unique amides | Bioactive Molecule Discovery |
| This compound | Hydroxyl Group | 50 different alkyl halides | - | 50 unique ethers | Materials Science (Polymers) |
| This compound | Fluoro Group (via SNAr) | 75 different thiols | - | 75 unique thioethers | Fluorescent Probe Development |
| This compound | Carboxylic Acid & Hydroxyl Group | 50 different amino alcohols | - | 50 unique macrocycles | Drug Discovery |
Exploration in Sustainable Chemistry and Biocatalysis
Sustainable or "green" chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This includes using milder reaction conditions, renewable feedstocks, and catalysts that are highly efficient and environmentally benign. The synthesis and modification of this compound and its derivatives present several opportunities for applying the principles of sustainable chemistry.
Traditional synthetic routes for related compounds often involve harsh reagents like concentrated acids or heavy metal oxidants. patsnap.comchemicalbook.com Future research could focus on developing greener synthetic pathways. For example, the esterification of the carboxylic acid group, which traditionally might use strong acid catalysts, could potentially be achieved using solid acid catalysts or molecular sieves, which are easily recoverable and reduce corrosive waste streams. patsnap.com
Biocatalysis, the use of enzymes or whole organisms to catalyze chemical reactions, offers a powerful tool for sustainable chemistry. Enzymes operate under mild conditions (pH and temperature) in aqueous environments and exhibit high chemo-, regio-, and stereoselectivity. For a molecule like this compound, enzymes could be explored for several key transformations:
Nitroreductases: These enzymes could selectively reduce the nitro group to an amine, a crucial transformation for preparing many pharmaceutical intermediates, without affecting the other sensitive functional groups.
Lipases: These enzymes are commonly used for the esterification or amidation of carboxylic acids under mild, solvent-free, or green-solvent conditions.
Hydroxylases or O-methyltransferases: These could be used to selectively modify the hydroxyl group, avoiding the need for traditional protecting group strategies which add steps and generate waste.
The development of biocatalytic or chemo-enzymatic routes to synthesize and functionalize this compound would represent a significant advance in the sustainable production of fine chemicals and pharmaceutical building blocks.
Q & A
Q. What are the common synthetic routes for 2-Fluoro-5-hydroxy-4-nitrobenzoic acid, and how do reaction conditions influence product purity?
- Methodological Answer : While direct synthesis methods for this compound are not explicitly detailed in the literature, analogous benzoic acid derivatives (e.g., 2-Fluoro-5-nitrobenzoic acid) are synthesized via sequential functionalization. Key steps include:
- Nitration and Fluorination : Introduce nitro and fluorine groups via electrophilic substitution, optimizing regioselectivity using directing groups (e.g., hydroxyl or carboxyl groups).
- Reagent Selection : Thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂ are common for converting benzoic acids to acyl chlorides, which are intermediates for further reactions .
- Solvent and Temperature : Dichloromethane (DCM) at 0–50°C is typical, with reaction times adjusted to minimize side products (e.g., over-nitration or hydrolysis) .
Purification : Column chromatography or recrystallization from ethanol/chloroform mixtures is recommended. Monitor purity via HPLC or TLC.
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : A multi-technique approach ensures accurate characterization:
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., SOCl₂).
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .
- Spill Management : Neutralize acids with sodium bicarbonate; collect waste in labeled containers.
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?
- Methodological Answer : The nitro group (-NO₂) at position 4 is a strong electron-withdrawing group (EWG), activating the aromatic ring for SNAr at positions ortho/para to it. The hydroxyl (-OH) and fluorine (-F) groups modulate reactivity:
- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces and identify reactive sites.
- Experimental Validation : React with 2-aminophenols in DMF at 80°C, monitoring substitution via LC-MS. Compare yields with/without -OH protection (e.g., acetylation) to assess steric/electronic effects .
Q. How can conflicting crystallographic data during structural determination be resolved?
- Methodological Answer :
- Data Collection : Use high-resolution (<1.0 Å) X-ray data. For twinned crystals, apply SHELXL's TWIN command .
- Refinement : Cross-validate with spectroscopic data. For ambiguous electron density, test alternative conformers using Olex2 or Coot.
- Validation Tools : Check R-factors, ADP consistency, and hydrogen bonding networks. Use PLATON to detect missed symmetry .
Q. What strategies optimize regioselectivity in nitration reactions for similar benzoic acid derivatives?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., methyl ester) to steer nitration to the desired position.
- Mixed-Acid Systems : Use HNO₃/H₂SO₄ at 0–5°C to minimize polysubstitution. Monitor reaction progress with inline IR for real-time nitro group detection.
- Post-Reaction Analysis : Compare HPLC retention times with standards. For isomers, employ preparative TLC or chiral columns .
Data Contradiction Analysis Example
Scenario : Discrepancy in NMR chemical shifts between synthesized and commercial samples.
- Resolution Workflow :
- Repeat Experiment : Confirm under identical conditions (solvent, temperature).
- Cross-Validate : Use HSQC/HMBC NMR to verify coupling patterns.
- Alternative Techniques : Acquire high-resolution mass data to rule out isotopic interference.
- Computational Comparison : Simulate NMR shifts using ACD/Labs or ChemDraw .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
